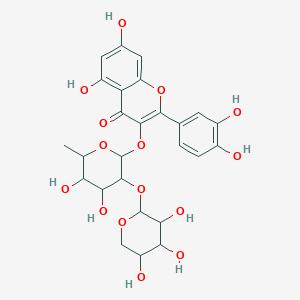
N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine-based compound that has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including protein kinases and histone deacetylases, which are involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to be effective in inhibiting the activity of certain enzymes, making it a useful tool in chemical biology and drug discovery. However, its mechanism of action is not fully understood, which could limit its potential applications. Additionally, it may have off-target effects, which could complicate its use in lab experiments.
Orientations Futures
There are several future directions for research on N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study its potential as a tool in chemical biology and drug discovery. Finally, it could be studied for its potential as a neuroprotective agent in human clinical trials.
Méthodes De Synthèse
N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide can be synthesized using various methods. One such method involves the reaction of 2,6-difluoroaniline with 2-(chloromethyl)pyrimidine in the presence of a base to yield 2,6-difluoro-N-(2-(pyrimidin-2-yl)ethyl)aniline. The resulting compound is then reacted with piperidine-1-carboxylic acid in the presence of a coupling agent to yield this compound.
Applications De Recherche Scientifique
N-(2,6-Difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide has several potential applications in scientific research. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. It has also been studied for its potential as a tool in chemical biology and drug discovery.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c18-13-5-1-6-14(19)15(13)22-17(24)23-9-2-4-12(10-23)11-25-16-20-7-3-8-21-16/h1,3,5-8,12H,2,4,9-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCPGTQBNZNXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=C(C=CC=C2F)F)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Chloro-2-methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2949787.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2949788.png)
![3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949789.png)
![N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B2949790.png)
![3-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949793.png)



![1-(2,6-Diethylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2949800.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)

![[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2949808.png)